2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative with a complex substitution pattern. Its structure features a 1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide group. Key substituents include a 4-ethoxyphenyl group at the triazole’s 5-position and a 4-chloro-2-methoxy-5-methylphenyl group on the acetamide nitrogen. These modifications influence its physicochemical properties (e.g., solubility, logP) and biological interactions, particularly in targeting enzymes or receptors associated with inflammation or microbial activity .
Properties
Molecular Formula |
C20H22ClN5O3S |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O3S/c1-4-29-14-7-5-13(6-8-14)19-24-25-20(26(19)22)30-11-18(27)23-16-9-12(2)15(21)10-17(16)28-3/h5-10H,4,11,22H2,1-3H3,(H,23,27) |
InChI Key |
XQUOCUGMWDZGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthetic route to this compound involves several steps:
Formation of the Triazole Ring: Start with an appropriate precursor (e.g., an ethoxyphenyl-substituted aldehyde or ketone) and react it with a thiosemicarbazide derivative. Cyclization under suitable conditions yields the 1,2,4-triazole ring.
Amination: Introduce the amino group by reacting the triazole compound with an amine (e.g., ammonia or an amine derivative).
Chlorination and Methylation: The chloro- and methoxy-substituted phenyl group can be introduced using appropriate reagents.
Acetylation: Finally, acetylate the amino group to form the acetamide.
Industrial production methods may involve variations of these steps, optimized for efficiency and yield.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation (e.g., conversion of the thio group to a sulfoxide or sulfone) or reduction (e.g., reduction of the nitro group if present).
Substitution Reactions: The chloro and methoxy groups are susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents: Sodium borohydride (NaBH₄) is often used for reduction steps.
Major Products: The final compound itself is the major product, but intermediates during synthesis are also relevant.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial, antifungal, or antiviral agent.
Agrochemicals: Explore its use as a pesticide or herbicide.
Materials Science: Assess its role in materials with specific properties (e.g., optical, electronic, or catalytic).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interaction with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with four analogs, focusing on structural variations, synthetic routes, and bioactivity.
Table 1: Structural Comparison
Table 2: Bioactivity and Physicochemical Properties
*logP values estimated using fragment-based methods.
Key Research Findings
Impact of Substituent Position and Electronic Effects: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to 4-chlorophenyl analogs (logP ~3.8 vs. ~4.1) . Ortho-substitution (e.g., 2-methoxyphenyl in ) introduces steric hindrance, reducing binding affinity to flat enzymatic pockets but improving selectivity for inflammatory targets .
Bioactivity Trends :
- Antiproliferative Activity : The target compound’s 4-ethoxy and chloro-methyl-methoxy groups synergize to enhance cellular uptake, contributing to its moderate anticancer activity .
- Kinase Inhibition : Pyridine-containing analogs (e.g., ) exhibit stronger kinase inhibition due to π-π stacking with ATP-binding sites, whereas ethoxyphenyl derivatives show weaker interactions .
Synthetic Challenges :
- The target compound’s synthesis requires regioselective thioether formation, which is complicated by competing reactions at the triazole’s 3-position. Optimized conditions (e.g., using NaH/THF) achieve ~65% yield .
- Analogous compounds with bulkier substituents (e.g., pyridinyl ) require palladium-catalyzed cross-coupling steps, increasing synthetic complexity .
Biological Activity
The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 417.9 g/mol. The presence of the triazole ring is significant for its biological interactions, particularly in enzyme inhibition and cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety enables binding to various enzyme active sites, leading to inhibition of their functions. This property is crucial for its antifungal and anticancer activities .
- Cell Cycle Modulation : Research indicates that derivatives of triazole can induce cell cycle arrest in the G2/M phase, which is essential for antiproliferative effects against cancer cells .
- Apoptosis Induction : The compound may activate caspases and inhibit specific kinases, contributing to programmed cell death in malignant cells .
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound has been evaluated for its efficacy against various fungal strains, showing significant inhibitory effects comparable to established antifungal agents.
Anticancer Activity
Studies have demonstrated that 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide exhibits potent anticancer activity through:
- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics necessary for mitosis .
- Matrix Metalloproteinase Inhibition : Certain derivatives have shown potential in inhibiting MMPs, which are involved in tumor metastasis .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and tested their anticancer potency through MMP inhibition assays. Some compounds exhibited over 50% inhibition at concentrations of 100 µg/mL .
- Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the phenyl groups attached to the triazole significantly affect biological activity. Electron-donating groups enhance activity against specific targets .
- Comparative Studies : In comparative studies against established drugs like vancomycin and ciprofloxacin, certain triazole derivatives exhibited superior antibacterial activity against resistant strains .
Data Table: Biological Activities of Similar Triazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
